molecular formula C8H13ClN2O B13476146 1-[1-(1,2-Oxazol-3-yl)cyclobutyl]methanamine hydrochloride

1-[1-(1,2-Oxazol-3-yl)cyclobutyl]methanamine hydrochloride

Cat. No.: B13476146
M. Wt: 188.65 g/mol
InChI Key: RQUNIEJXWOLOSP-UHFFFAOYSA-N
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Description

1-[1-(1,2-Oxazol-3-yl)cyclobutyl]methanamine hydrochloride (molecular formula: C₈H₁₃ClN₂O) is a cyclobutane-containing compound functionalized with a 1,2-oxazole heterocycle and a primary amine group. The cyclobutyl moiety introduces steric constraints, while the 1,2-oxazole ring contributes to hydrogen-bonding capabilities and metabolic stability.

Properties

Molecular Formula

C8H13ClN2O

Molecular Weight

188.65 g/mol

IUPAC Name

[1-(1,2-oxazol-3-yl)cyclobutyl]methanamine;hydrochloride

InChI

InChI=1S/C8H12N2O.ClH/c9-6-8(3-1-4-8)7-2-5-11-10-7;/h2,5H,1,3-4,6,9H2;1H

InChI Key

RQUNIEJXWOLOSP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CN)C2=NOC=C2.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-[1-(1,2-Oxazol-3-yl)cyclobutyl]methanamine hydrochloride typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

1-[1-(1,2-Oxazol-3-yl)cyclobutyl]methanamine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[1-(1,2-Oxazol-3-yl)cyclobutyl]methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(1,2-Oxazol-3-yl)cyclobutyl]methanamine hydrochloride involves its interaction with specific molecular targets. The oxazole ring and methanamine moiety are crucial for binding to enzymes or receptors, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of the target compound with related molecules:

Compound Name Molecular Formula Heterocyclic Core Ring Substituent Molecular Weight (g/mol) Key Functional Groups
1-[1-(1,2-Oxazol-3-yl)cyclobutyl]methanamine HCl C₈H₁₃ClN₂O 1,2-Oxazole Cyclobutyl 188.66 Oxazole, primary amine
Sibutramine Hydrochloride C₁₇H₂₆ClN·HCl None 4-Chlorophenyl 334.33 Tertiary amine, chlorophenyl
1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine HCl C₈H₁₄ClN₃O 1,2,4-Oxadiazole Cyclopentyl 203.67 Oxadiazole, primary amine
[1-(Trifluoromethyl)cyclopropyl]methanamine HCl C₅H₉ClF₃N None Trifluoromethyl 175.58 Cyclopropane, trifluoromethyl

Key Observations :

  • Heterocyclic Core : The 1,2-oxazole in the target compound contrasts with sibutramine’s chlorophenyl group and the 1,2,4-oxadiazole in ’s analog. Oxazole’s nitrogen-oxygen system enhances polarity and metabolic stability compared to phenyl groups .
  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) increase acidity and stability, whereas the 4-chlorophenyl in sibutramine enhances lipophilicity and SNRI activity .

Pharmacological and Pharmacokinetic Profiles

Mechanism of Action
  • Target Compound : Likely SNRI activity due to structural similarity to sibutramine metabolites (e.g., primary/secondary amines in ). The oxazole may modulate transporter affinity compared to sibutramine’s chlorophenyl group .
  • Sibutramine: Confirmed SNRI with synergistic 5-HT and norepinephrine reuptake inhibition. Its metabolites (e.g., BTS 54 354) directly act on CNS targets .
  • 1,2,4-Oxadiazole Analog (): Unclear pharmacological activity, but oxadiazoles are known for metabolic resistance and antimicrobial applications .
Pharmacokinetics
  • Food Effects : Sibutramine’s bioavailability increases with food due to delayed Tₘₐₓ and enhanced absorption (). The target compound’s oxazole may reduce solubility, necessitating formulation adjustments.

Biological Activity

1-[1-(1,2-Oxazol-3-yl)cyclobutyl]methanamine hydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of oxazole derivatives and is characterized by its unique structural features, which may confer distinct biological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Molecular Characteristics:

PropertyValue
CAS Number 2763779-03-7
Molecular Formula C8H13ClN2O
Molecular Weight 188.7 g/mol
Purity ≥95%

The compound's structure includes a cyclobutyl group and an oxazole ring, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to modulate enzyme activity and receptor signaling pathways, leading to various pharmacological effects.

Potential Biological Effects:

  • Antimicrobial Activity: Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.
  • Anti-inflammatory Properties: The compound's structural features suggest potential anti-inflammatory effects, which could be beneficial in managing inflammatory diseases.

Research Findings

Recent studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound.

  • Antimicrobial Studies:
    • A study evaluated the antimicrobial efficacy of structurally similar oxazole derivatives against various pathogens. The results indicated significant bacteriostatic activity with minimal inhibitory concentrations (MICs) as low as 0.5 μg/mL against clinical isolates of Neisseria gonorrhoeae .
  • Enzyme Interaction:
    • Research on related compounds has shown that oxazole derivatives can interact with cytochrome P450 enzymes, influencing drug metabolism and toxicity profiles . This suggests that this compound may similarly affect metabolic pathways.
  • In Vitro Studies:
    • In vitro assays have demonstrated that compounds with similar structures can exhibit neuroprotective effects on neuronal cell lines under oxidative stress conditions . This highlights the potential for neuroprotective applications.

Case Study 1: Antimicrobial Efficacy

A recent investigation focused on synthesizing and testing various oxazole derivatives for their antimicrobial properties. Among these, this compound was included in the panel of tested compounds. The study reported promising activity against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics.

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